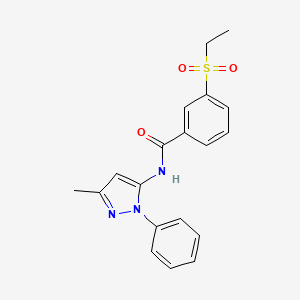![molecular formula C15H16N2O5 B2826202 ethyl {N}-{[3-(4-methoxyphenyl)isoxazol-5-yl]carbonyl}glycinate CAS No. 924871-39-6](/img/structure/B2826202.png)
ethyl {N}-{[3-(4-methoxyphenyl)isoxazol-5-yl]carbonyl}glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ethyl {N}-{[3-(4-methoxyphenyl)isoxazol-5-yl]carbonyl}glycinate is a synthetic organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a 4-methoxyphenyl group attached to the isoxazole ring, which is further linked to an ethyl ester group through a carbonylamino bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring . The reaction conditions often require the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact . These methods often involve the use of alternative reagents and catalysts to achieve the desired product with high efficiency.
Análisis De Reacciones Químicas
Types of Reactions
ethyl {N}-{[3-(4-methoxyphenyl)isoxazol-5-yl]carbonyl}glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoxazole oxides, while reduction can produce alcohol derivatives. Substitution reactions can result in a variety of functionalized isoxazole compounds.
Aplicaciones Científicas De Investigación
ethyl {N}-{[3-(4-methoxyphenyl)isoxazol-5-yl]carbonyl}glycinate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of ethyl {N}-{[3-(4-methoxyphenyl)isoxazol-5-yl]carbonyl}glycinate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
ethyl {N}-{[3-(4-methoxyphenyl)isoxazol-5-yl]carbonyl}glycinate can be compared with other isoxazole derivatives to highlight its uniqueness:
Propiedades
IUPAC Name |
ethyl 2-[[3-(4-methoxyphenyl)-1,2-oxazole-5-carbonyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5/c1-3-21-14(18)9-16-15(19)13-8-12(17-22-13)10-4-6-11(20-2)7-5-10/h4-8H,3,9H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPDOLGRRXONLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC(=NO1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[1-(Pyridine-4-carbonyl)piperidin-4-yl]methoxy}-3-(trifluoromethyl)pyridine](/img/structure/B2826120.png)
![N-Ethyl-N-[2-oxo-2-(3-oxo-2,7-diazaspiro[4.5]decan-7-yl)ethyl]prop-2-enamide](/img/structure/B2826121.png)
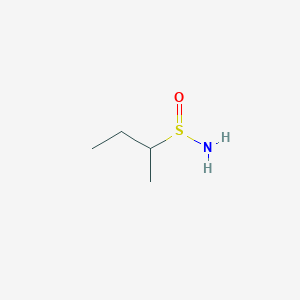
![6-Methyl-2-[(4-phenylpiperidino)methyl]-4-pyrimidinol](/img/structure/B2826124.png)
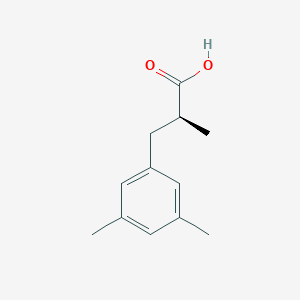
![N-[2-(4-FLUORO-3-METHYLBENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]ACETAMIDE](/img/structure/B2826127.png)
![(E)-pyrazolo[1,5-a]pyridin-3-yl(4-(styrylsulfonyl)piperazin-1-yl)methanone](/img/structure/B2826129.png)
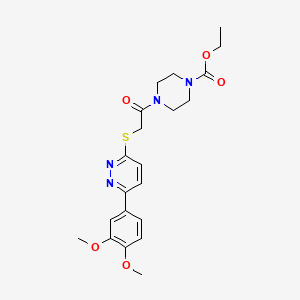
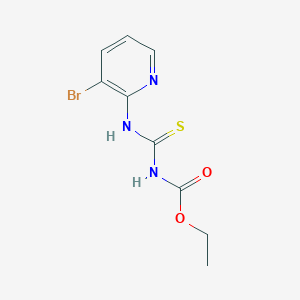
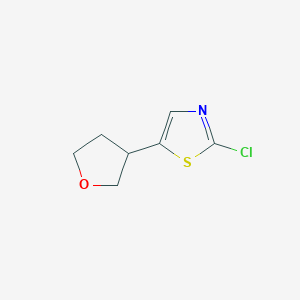
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2826137.png)
